molecular formula C11H13Cl2N3 B2540824 [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439899-12-3

[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2540824
CAS No.: 1439899-12-3
M. Wt: 258.15
InChI Key: USLMMZFGXCNRIH-UHFFFAOYSA-N
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Description

[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzyl group attached to the imidazole ring, making it a valuable molecule in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorobenzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Benzyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: can be compared with other imidazole derivatives:

    [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: Similar structure but with the chlorine atom at a different position on the benzyl group.

    [1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]ethanamine hydrochloride: Similar structure but with an ethanamine group instead of methanamine.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures .

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c12-11-4-2-1-3-9(11)6-15-7-10(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLMMZFGXCNRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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